Cas no 4721-07-7 (4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol)
4721-07-7 structure
Product Name:4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol
Numero CAS:4721-07-7
MF:C14H12O4
MW:244.242684364319
CID:331330
PubChem ID:5281717
Update Time:2025-04-19
4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Benzenediol,4-[2-(3,5-dihydroxyphenyl)ethenyl]-
- Oxyresveratrol
- 2',3,4',5-Stilbenetetrol
- 2,3',4,5'-Tetrahydroxystilbene
- 3,4,3',5'-tetrahydroxy-trans-stilbene
- 3,5,2',4'-Tetrahydroxystilbene
- 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- 4-[2-(3,5-Dihydroxyphenyl)ethenyl]-1,3-benzenediol
- puag-haad
- trans-2,3',4,5'-tetrahydroxystilbene
- trans-oxyresveratrol
- NSC 315550
- 4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol
- 4721-07-7
- 2,4,3',5'-Tetrahydroxystilbene
- OXYRESVENOX
- 1,3-BENZENEDIOL, 4-((1E)-2-(3,5-DIHYDROXYPHENYL)ETHENYL)-
- Oxyresveratrol, >=97.0% (HPLC)
- N.357
- HMS3885N20
- 4-[(E)-2-(3,5-dihydroxyphenyl)vinyl]benzene-1,3-diol
- 1,3-Benzenediol, 4-(2-(3,5-dihydroxyphenyl)ethenyl)-, (E)-
- BDBM50108046
- HY-N1430
- Hydroxyresveratrol
- Q7116143
- CCG-266904
- LMPK13090011
- 3' 4 5'-tetrahydroxystilbene
- HYDROXYRESVERATROL [INCI]
- trans-2,4,3'',5''-tetrahydroxystilbene
- REGID_for_CID_658108
- AC-5279
- 29700-22-9
- AS-35032
- CS-5655
- AKOS015915071
- trans-2,4,3',5'-tetrahydroxystilbene
- UNII-6V071CP5CR
- A820013
- (E)-5,5'-(ethene-1,2-diyl)bis(benzene-1,3-diol)
- MFCD11974969
- 2,3',4,5'-Tetrahydroxy-trans-stilbene
- EN300-18754447
- NCGC00169713-02!4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- O0373
- 4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- s4739
- (oxyresveratrol)4-[(E)-2-(3,5-dihydroxyphenyl)vinyl]benzene-1,3-diol
- Z2311627398
- ACon1_001063
- REGID_for_CID_5281717
- NSC315550
- SMR001397189
- NS00124301
- 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
- 4-(3,5-Dihydroxystyryl)benzene-1,3-diol
- MEGxp0_001057
- HMS2218H19
- CHEBI:7870
- 1,3-Benzenediol, 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]-
- BCP24308
- NCGC00169713-02
- TRANS-STILBENE-2,4,3',5'-TETROL
- DTXSID801030442
- J-501984
- OXYLRESVERATROL
- Tetrahydroxystilbene
- MLS002473086
- PDHAOJSHSJQANO-OWOJBTEDSA-N
- SCHEMBL501690
- EN300-7368059
- 1,3-Benzenediol, 4-(2-(3,5-dihydroxyphenyl)ethenyl)-
- 4-(2-(3,5-dihydroxyphenyl)ethenyl)benzene-1,3-diol
- NSC-315550
- O-RES cpd
- cid_5281717
- NCGC00169713-01
- (E)-4-(3,5-Dihydroxystyryl)benzene-1,3-diol
- GLXC-19085
- 2,3',4,5'-STILBENETETROL, (E)-
- 6V071CP5CR
- CHEMBL43065
-
- Inchi: 1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+
- Chiave InChI: PDHAOJSHSJQANO-OWOJBTEDSA-N
- Sorrisi: OC1C=C(C=CC=1/C=C/C1C=C(C=C(C=1)O)O)O
Proprietà calcolate
- Massa esatta: 244.07400
- Massa monoisotopica: 244.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 282
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80.9A^2
- XLogP3: 2.8
Proprietà sperimentali
- Colore/forma: Giallo solido
- Densità: 1.468±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 190-192 ºC
- Punto di ebollizione: 523.8ºC at 760mmHg
- Punto di infiammabilità: 260.8ºC
- Indice di rifrazione: 1.8
- Solubilità: Quasi insolubile (0,037 g/l) (25°C),
- PSA: 80.92000
- LogP: 2.67940
4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12070094-1g |
4-(3,5-Dihydroxystyryl)benzene-1,3-diol |
4721-07-7 | 97% | 1g |
$847 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216220-1g |
(E/Z)-Oxyresveratrol |
4721-07-7 | 98% | 1g |
¥7407.00 | 2024-05-12 | |
| Enamine | EN300-18754447-0.05g |
4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol |
4721-07-7 | 0.05g |
$2755.0 | 2023-09-18 |
4-2-(3,5-dihydroxyphenyl)ethenylbenzene-1,3-diol Letteratura correlata
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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